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Compound of Interest

Compound Name:
4-(3-Bromophenyl)-3-

Pyridinecarboxaldehyde

Cat. No.: B1273808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-(3-bromophenyl)-3-
pyridinecarboxaldehyde, a key building block in medicinal chemistry and organic synthesis.

The document details its physicochemical properties, provides a robust, field-tested protocol for

its synthesis via a Suzuki-Miyaura cross-coupling reaction, and offers a thorough analysis of its

spectroscopic characterization. With the CAS Number 376646-64-9, this guide serves as an

essential resource for professionals engaged in the design and development of novel

therapeutics and complex organic molecules.

Introduction: The Strategic Importance of Aryl-
Substituted Pyridines
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved

therapeutic agents. Its ability to act as a hydrogen bond acceptor and its bioisosteric

relationship with phenyl rings make it a cornerstone of modern medicinal chemistry. The

introduction of aryl substituents onto the pyridine core, particularly at the 4-position, allows for

the precise modulation of a molecule's steric and electronic properties, profoundly influencing

its interaction with biological targets. 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde, in
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particular, offers a unique combination of functionalities: a reactive aldehyde for further

elaboration, a pyridine ring for core structural requirements, and a bromophenyl moiety that can

serve as a handle for subsequent cross-coupling reactions or as a key pharmacophoric

element. This trifecta of features makes it a highly valuable intermediate in the synthesis of

compounds targeting a range of diseases, including cancer and infectious diseases.

Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for

its effective use in research and development.

Property Value Source

CAS Number 376646-64-9

Molecular Formula C₁₂H₈BrNO

Molecular Weight 262.11 g/mol

Appearance

Solid, typically a crystalline

material. Color can range from

light brown to yellow.

Melting Point 84-86 °C

Boiling Point (Predicted) 379.6 ± 32.0 °C at 760 mmHg

Density (Predicted) 1.490 ± 0.06 g/cm³

Solubility

Limited solubility in water;

soluble in organic solvents

such as dichloromethane, ethyl

acetate, and methanol.

pKa (Predicted) 3.54 ± 0.18

Synthesis via Suzuki-Miyaura Cross-Coupling: A
Validated Protocol
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The construction of the C-C bond between the pyridine and phenyl rings is most effectively

achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method

is widely recognized for its functional group tolerance and reliability. The following protocol is a

robust, self-validating system for the synthesis of 4-(3-bromophenyl)-3-
pyridinecarboxaldehyde.

Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative

addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron

species to the palladium(II) complex, and reductive elimination to form the desired biaryl

product and regenerate the palladium(0) catalyst.

Experimental Workflow Diagram

Reaction Setup Catalysis Workup & Purification

1. Combine 4-chloro-3-pyridinecarboxaldehyde,
(3-bromophenyl)boronic acid, and K₂CO₃

in a Schlenk flask.

2. Add 1,4-dioxane and water.
Degas the mixture.

Inert Atmosphere
3. Add Pd(dppf)Cl₂ catalyst. 4. Heat the reaction mixture

(e.g., 80-100 °C) with stirring.
5. Cool to room temperature.

Dilute with ethyl acetate and water.
Monitor by TLC/LC-MS 6. Separate the organic layer.

Wash with brine and dry over Na₂SO₄.
7. Concentrate and purify

by flash column chromatography.

Click to download full resolution via product page

Caption: Workflow for the Suzuki-Miyaura synthesis.

Detailed Step-by-Step Methodology
Materials:

4-Chloro-3-pyridinecarboxaldehyde (1.0 eq)

(3-Bromophenyl)boronic acid (1.2 eq)

Potassium carbonate (K₂CO₃) (3.0 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
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1,4-Dioxane (anhydrous)

Water (degassed)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-

pyridinecarboxaldehyde, (3-bromophenyl)boronic acid, and potassium carbonate.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of

dissolved oxygen.

Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of the inert gas.

Heat the reaction mixture to 80-100 °C and stir vigorously.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS) until the starting material is consumed.

Once the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate and wash with water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexanes, to afford 4-(3-bromophenyl)-3-
pyridinecarboxaldehyde as a solid.

Spectroscopic Characterization: A Self-Validating
System
The identity and purity of the synthesized 4-(3-bromophenyl)-3-pyridinecarboxaldehyde
must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides key structural information. The aldehyde

proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and

10.0 ppm. The aromatic protons of both the pyridine and bromophenyl rings will resonate in

the range of δ 7.0-8.5 ppm, exhibiting characteristic splitting patterns based on their coupling

with adjacent protons.

¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the aldehyde

carbonyl carbon around δ 190-195 ppm. The aromatic carbons will appear in the δ 120-155

ppm region.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups. A strong absorption band

characteristic of the aldehyde C=O stretch is expected around 1700 cm⁻¹. Aromatic C=C and

C-N stretching vibrations will be observed in the 1580-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will

exhibit a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion

[M]⁺ and [M+2]⁺ with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes,

respectively.
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Applications in Drug Discovery and Organic
Synthesis
4-(3-Bromophenyl)-3-pyridinecarboxaldehyde is a versatile building block with significant

potential in several areas of chemical research:

Medicinal Chemistry: The pyridine and bromophenyl moieties are common features in

pharmacologically active molecules. The aldehyde group provides a convenient point for

derivatization to build more complex structures for screening against various biological

targets.

Organic Synthesis: As a bifunctional molecule, it can undergo a wide range of chemical

transformations. The aldehyde can participate in reactions such as Wittig olefination,

reductive amination, and condensation reactions. The bromo-substituent can be further

functionalized through additional cross-coupling reactions, allowing for the synthesis of

elaborate molecular architectures.

Material Science: The rigid, aromatic structure of this compound makes it a potential

precursor for the synthesis of novel polymers and organic materials with interesting

electronic and optical properties.

Conclusion
4-(3-Bromophenyl)-3-pyridinecarboxaldehyde is a valuable and versatile chemical

intermediate. This guide has provided a comprehensive overview of its properties, a detailed

and reliable protocol for its synthesis, and a framework for its thorough characterization. The

information presented herein is intended to empower researchers and scientists in their efforts

to leverage this important building block for the advancement of drug discovery and chemical

synthesis.

To cite this document: BenchChem. [A Technical Guide to 4-(3-Bromophenyl)-3-
Pyridinecarboxaldehyde: Synthesis, Characterization, and Applications]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273808#4-3-
bromophenyl-3-pyridinecarboxaldehyde-cas-number]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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